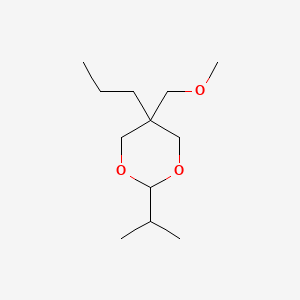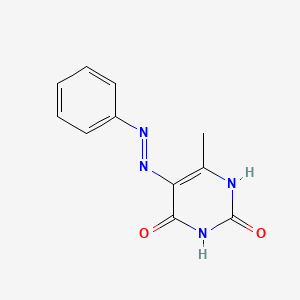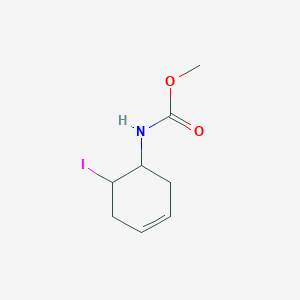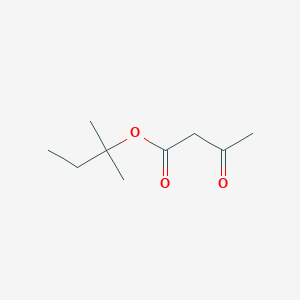
1-Oxo-2,4,5-triphenyl-2H-1lambda~5~,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxo-2,4,5-triphenyl-2H-1lambda~5~,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of three phenyl groups attached to the triazole ring, making it a highly substituted derivative. The compound’s unique structure imparts significant chemical and biological properties, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
The synthesis of 1-Oxo-2,4,5-triphenyl-2H-1lambda~5~,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the triazole ring. The reaction conditions often include the use of catalysts such as copper(I) or nickel(II) salts to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Oxo-2,4,5-triphenyl-2H-1lambda~5~,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into different reduced forms, depending on the reducing agent used.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Oxo-2,4,5-triphenyl-2H-1lambda~5~,2,3-triazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Oxo-2,4,5-triphenyl-2H-1lambda~5~,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-Oxo-2,4,5-triphenyl-2H-1lambda~5~,2,3-triazole can be compared with other triazole derivatives, such as:
1,2,3-Triazole: A simpler triazole with fewer substituents, often used in click chemistry.
1,2,4-Triazole: Another isomer with different substitution patterns and biological activities.
1,4,5-Trisubstituted Triazoles: These compounds have three substituents at different positions on the triazole ring and exhibit unique chemical properties.
The uniqueness of this compound lies in its highly substituted structure, which imparts distinct chemical and biological properties compared to its simpler counterparts.
Eigenschaften
CAS-Nummer |
15256-68-5 |
|---|---|
Molekularformel |
C20H15N3O |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
1-oxido-2,4,5-triphenyltriazol-1-ium |
InChI |
InChI=1S/C20H15N3O/c24-23-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-22(23)18-14-8-3-9-15-18/h1-15H |
InChI-Schlüssel |
BARMMMIGTKOSIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN([N+](=C2C3=CC=CC=C3)[O-])C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(3-Fluoro-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14712315.png)
![Spiro[1,3-dithiolane-2,9'-fluorene]](/img/structure/B14712318.png)







![N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline](/img/structure/B14712372.png)
![1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene](/img/structure/B14712375.png)
